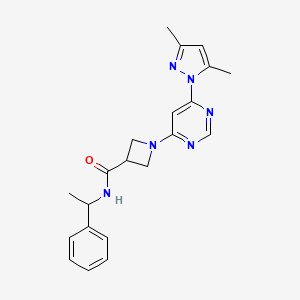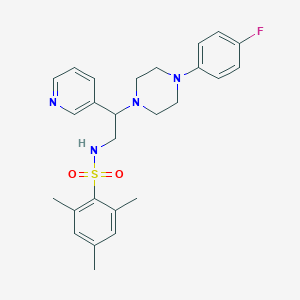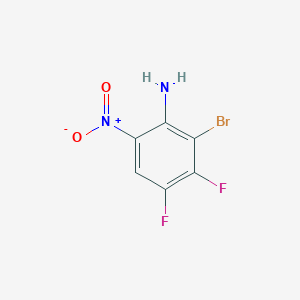
2-Bromo-3,4-difluoro-6-nitroaniline
概要
説明
2-Bromo-3,4-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrF2N2O2 and a molecular weight of 253.00 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline core. It is commonly used in various fields of research due to its unique chemical properties.
作用機序
Target of Action
It’s known that nitroaniline compounds often interact with various enzymes and receptors in the body, affecting their function .
Mode of Action
Nitroaniline compounds are generally known to interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity .
Biochemical Pathways
Nitroaniline compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (2530) and its physical form (white to brown solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound .
Action Environment
The action, efficacy, and stability of 2-Bromo-3,4-difluoro-6-nitroaniline can be influenced by various environmental factors. For instance, the compound is relatively stable at room temperature but may decompose under certain conditions . Its solubility in different solvents can also affect its action and efficacy .
準備方法
The synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline typically involves a multi-step process:
Bromination: The addition of a bromine atom to the aromatic ring.
Fluorination: The incorporation of fluorine atoms into the aromatic ring.
Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
2-Bromo-3,4-difluoro-6-nitroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agents used.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-3,4-difluoro-6-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
類似化合物との比較
2-Bromo-3,4-difluoro-6-nitroaniline can be compared with other similar compounds such as:
4-Bromo-2,6-difluoroaniline: This compound has similar functional groups but differs in the position of the nitro group.
2-Fluoro-4-bromo-6-nitroaniline: This compound has a similar structure but with different positions of the fluorine and bromine atoms.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-bromo-3,4-difluoro-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHVRINUNRDTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

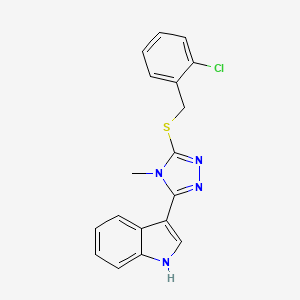
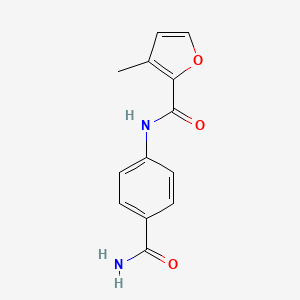
![4-[(1-But-3-enylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2743512.png)
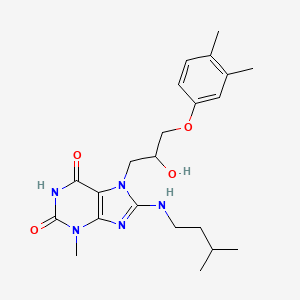
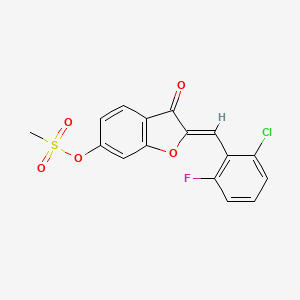
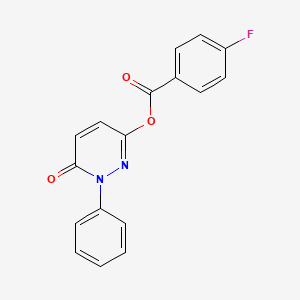
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)
![(E)-1-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2743521.png)
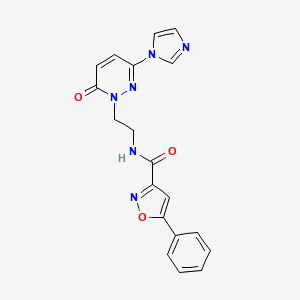
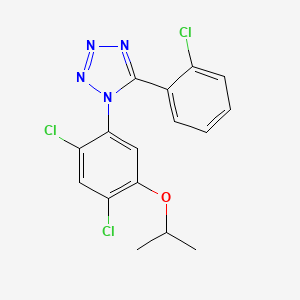
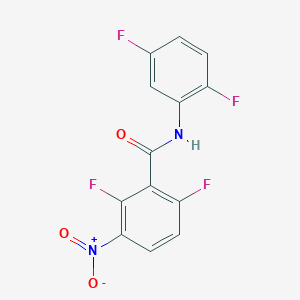
![Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2743526.png)
